(S,R,S)-AHPC-PEG2-C4-Cl

PROTAC linker chemistry bifunctional degrader synthesis VHL ligand conjugation

PROTAC researchers face linker-dependent degradation variability-even 2-3 atom differences alter ternary complex geometry and efficacy. (S,R,S)-AHPC-PEG2-C4-Cl solves this with a fixed PEG2-C4-Cl scaffold validated in BCR-ABL degrader studies. • Chloroalkane handle enables one-step SN2 conjugation without carbodiimide activation • Validated in GFP-HaloTag7 cellular degradation assays • Consistent ≥98% purity with global B2B supply availability

Molecular Formula C32H47ClN4O6S
Molecular Weight 651.3 g/mol
Cat. No. B560584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,R,S)-AHPC-PEG2-C4-Cl
Molecular FormulaC32H47ClN4O6S
Molecular Weight651.3 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCCCCCCl)O
InChIInChI=1S/C32H47ClN4O6S/c1-22-28(44-21-35-22)24-11-9-23(10-12-24)18-34-30(40)26-17-25(38)19-37(26)31(41)29(32(2,3)4)36-27(39)20-43-16-15-42-14-8-6-5-7-13-33/h9-12,21,25-26,29,38H,5-8,13-20H2,1-4H3,(H,34,40)(H,36,39)/t25-,26+,29-/m1/s1
InChIKeyVVGFRQKHZOZAAG-UWPQIUOOSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S,R,S)-AHPC-PEG2-C4-Cl Overview


(S,R,S)-AHPC-PEG2-C4-Cl (CAS 1835705-57-1, molecular formula C32H47ClN4O6S, molecular weight 651.26 g/mol) is a synthesized E3 ligase ligand-linker conjugate that incorporates the (S,R,S)-AHPC-based von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand tethered to a 2-unit polyethylene glycol (PEG) spacer terminated by a C4 alkyl chain bearing a pendant chloro group . The linker configuration is described as "6-2-2," comprising a six-atom alkyl chain from the terminal chloride, two PEG units, and a two-atom amide linkage . The terminal chloroalkane serves as a functional handle for nucleophilic substitution reactions with target protein ligands containing amines, thiols, or carboxylates, enabling modular PROTAC assembly . The compound demonstrates capability to induce degradation of GFP-HaloTag7 fusion proteins in cell-based assays .

1
Direct SN2 conjugation with nucleophilic target ligands for modular PROTAC assembly
2
VHL-based degrader development with a fixed PEG2-C4 linker for structure-activity relationship studies
3
HaloPROTAC-compatible for inducible degradation of HaloTag fusion proteins in cell-based research

(S,R,S)-AHPC-PEG2-C4-Cl Substitution Risks


Substituting (S,R,S)-AHPC-PEG2-C4-Cl with superficially similar VHL-PEG conjugates—such as those bearing amine (NH2), azide (N3), carboxylic acid (COOH), or varying PEG lengths (PEG3–PEG6)—introduces uncontrolled variables in ternary complex geometry, physicochemical properties, and synthetic compatibility that critically impact degradation efficiency [1]. Linker length and composition directly govern the spatial orientation of the PROTAC-mediated ternary complex (POI–PROTAC–E3 ligase), with even single-atom variations altering cooperative binding thermodynamics and cellular degradation outcomes [2]. Systematic studies demonstrate that VHL-based PROTAC degradation efficacy varies from <16% to >95% across linker lengths differing by only 2–3 atoms [3]. Furthermore, the terminal chloroalkane in (S,R,S)-AHPC-PEG2-C4-Cl enables direct SN2 conjugation with nucleophilic target ligands, whereas alternative handles (NH2, COOH, alkyne) require different coupling chemistries, protecting group strategies, and reaction conditions that alter synthetic efficiency and may introduce incompatible functional groups . Substitution without rigorous empirical validation thus risks producing inactive or suboptimal degraders, necessitating costly re-optimization cycles.

Terminal Handle Reactivity
Chloroalkane enables direct SN2 without activation; amine/carboxyl analogs require carbodiimide coupling that may introduce incompatible reagents or alter synthetic efficiency.
Linker Length Geometry
PEG2 defines a 13-atom span; PEG1, PEG3, or PEG4 variants shift ternary complex cooperativity. Reported degradation efficacy can vary from inactive to >95% across 2–3 atom differences.
Physicochemical Balance
The PEG2-C4 hybrid provides intermediate LogP ~4.1; substituting longer PEG chains raises hydrophilicity, while alkyl-only linkers increase hydrophobicity, potentially altering cell permeability and complex formation.

(S,R,S)-AHPC-PEG2-C4-Cl Differentiation Evidence


Chloroalkane Handle Reactivity

(S,R,S)-AHPC-PEG2-C4-Cl features a terminal chloroalkane functional group that enables direct nucleophilic substitution (SN2) with amines, thiols, or carboxylates on target protein ligands without requiring additional activation steps or coupling reagents . In contrast, alternative VHL-PEG conjugates with amine (-NH2) or carboxylic acid (-COOH) termini require carbodiimide-mediated coupling (EDC/NHS) or pre-activation as NHS esters, adding synthetic steps and potentially introducing incompatible reagents [1]. The chloroalkane handle also permits parallel synthesis strategies for PROTAC library generation with variation in linker length and composition .

Handle Reactivity
Class-level
Chloroalkane enables direct SN2; NH2/COOH variants require pre-activation (EDC/NHS)
Supports orthogonal conjugation strategy for amine-, thiol-, or carboxylate-bearing warheads
Functional group reactivity differs qualitatively
PROTAC linker chemistry bifunctional degrader synthesis VHL ligand conjugation

PEG2 Linker Spatial Differentiation

(S,R,S)-AHPC-PEG2-C4-Cl incorporates a precisely defined 2-unit PEG linker combined with a C4 alkyl chain, yielding a total linker length measured as "6-2-2" (six-atom alkyl + two PEG units + two-atom amide linkage) . This linker configuration differs discretely from related VHL conjugates: (S,R,S)-AHPC-C4-NH2 contains no PEG units (only alkyl spacer), (S,R,S)-AHPC-PEG3-NH2 contains three PEG units, (S,R,S)-AHPC-PEG4-NH2 contains four PEG units, and (S,R,S)-AHPC-PEG6-C4-Cl (CAS 1835705-59-3) contains six PEG units with identical C4-Cl terminus . The PEG2 variant provides a 13-atom ligand-to-linker span .

PEG2 Spatial Profile
Class-level
2 PEG units; 13-atom span vs. 0 (alkyl-only), 3, 4, or 6 PEG units in comparators
Linker length governs ternary complex geometry; efficacy can shift dramatically across 2–3 atoms
Reported degradation variation: inactive to >95% for related VHL PROTACs
PROTAC linker optimization ternary complex geometry VHL E3 ligase recruitment

Intermediate Lipophilicity Profile

The calculated LogP (octanol-water partition coefficient) of (S,R,S)-AHPC-PEG2-C4-Cl is 4.1 . This value reflects the compound's hybrid linker composition containing both hydrophobic (alkyl C4 chain) and hydrophilic (PEG2 ether units) moieties designed to balance the hydrophobicity/hydrophilicity of resulting PROTAC conjugates . The PEG2-C4 linker configuration provides an intermediate lipophilicity profile distinct from conjugates with longer PEG chains (which reduce LogP and increase aqueous solubility) and those with exclusively alkyl linkers (which increase LogP).

Lipophilicity
Class-level
LogP = 4.1
Hybrid PEG2-C4 profile balances hydrophobicity/hydrophilicity for permeability and solubility
Computational prediction; longer PEG reduces LogP, alkyl-only increases it
PROTAC physicochemical properties linker hydrophobicity cellular permeability

(S,R,S)-AHPC-PEG2-C4-Cl Application Scenarios


Modular PROTAC Library Synthesis

Researchers synthesizing PROTAC libraries with systematic variation in target ligand identity can utilize (S,R,S)-AHPC-PEG2-C4-Cl's chloroalkane handle for direct, one-step SN2 conjugation with nucleophile-bearing target ligands, enabling parallel synthesis without carbodiimide activation steps . The fixed PEG2-C4 linker length provides a consistent scaffold for structure-activity relationship (SAR) studies assessing degradation efficiency as a function of target warhead structure .

BCR-ABL Degrader Development

Based on published PROTAC studies targeting the BCR-ABL oncogenic tyrosine kinase, (S,R,S)-AHPC-PEG2-C4-Cl has been employed as the VHL-recruiting module for degraders using bosutinib or dasatinib as target warheads [1]. Researchers pursuing BCR-ABL degradation can leverage this established linker-warhead conjugation strategy to generate degrader candidates with documented cellular activity, reducing initial optimization burden [2].

HaloTag Fusion Protein Degradation

(S,R,S)-AHPC-PEG2-C4-Cl functions as a HaloPROTAC capable of inducing degradation of GFP-HaloTag7 fusion proteins in cell-based assays [3]. This enables its use as a chemical genetic tool for acute, reversible protein knockdown in cell lines expressing HaloTag fusion constructs, facilitating studies of protein function, pathway dynamics, and target validation prior to dedicated degrader development .

Linker Length Optimization Studies

For systematic linker length optimization campaigns, (S,R,S)-AHPC-PEG2-C4-Cl provides a discrete PEG2-containing scaffold that can be benchmarked against PEG1 (alkyl-only, e.g., (S,R,S)-AHPC-C4-NH2), PEG3 ((S,R,S)-AHPC-PEG3-NH2), PEG4 ((S,R,S)-AHPC-PEG4-NH2), and PEG6-C4-Cl variants to map the relationship between PEG unit count, ternary complex geometry, and degradation efficacy . Such comparisons are essential for identifying optimal linker length for a given target–E3 ligase pair [4].

Application
Selection Property
Validation Focus
PROTAC library synthesis via SN2 conjugation
Chloroalkane reactivity for direct, one-step coupling
Parallel synthesis compatibility without activation reagents
BCR-ABL degradation research
VHL-recruiting scaffold with established warhead conjugation route
Cellular degradation activity assessment in kinase-driven models
HaloTag fusion protein degradation studies
HaloPROTAC functionality for inducible, reversible knockdown
Acute protein level modulation in HaloTag-expressing cell lines
Linker length optimization studies
Discrete PEG2 length as a fixed SAR reference point
Ternary complex geometry and degradation efficiency mapping across PEG variants

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